Field: Industrial Chemistry
Field: Chemistry, specifically heterocyclic compounds.
Application: “Methyl 2-(piperazin-2-yl)acetate dihydrochloride” can be used in the synthesis of various piperazine derivatives .
Method: The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Results: These methods have been successfully applied to synthesize a wide range of piperazine derivatives .
Field: Pharmaceutical Chemistry
Application: Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Results: The compound has shown a wide range of biological and pharmaceutical activity .
Field: Chemistry, specifically synthetic chemistry.
Application: “Methyl 2-(piperazin-2-yl)acetate dihydrochloride” can be used in microwave-accelerated synthetic reactions .
Method: The research proceeded from a simple batch technique to the construction of a flow microwave reactor prototype .
Results: The use of microwave acceleration made the synthetic reactions more efficient .
Application: “Methyl 2-(piperazin-2-yl)acetate dihydrochloride” can be used in the synthesis of compounds with antiproliferative activity .
Results: The compound has shown potential in the field of pharmaceutical research and development .
Methyl 2-(piperazin-2-yl)acetate dihydrochloride is a derivative of piperazine, characterized by the presence of two hydrochloride groups. Its systematic name reflects its structural components: a methyl ester linked to a piperazine moiety. The compound is typically encountered as a white crystalline solid and is soluble in water due to its ionic nature from the dihydrochloride form .
Research indicates that methyl 2-(piperazin-2-yl)acetate dihydrochloride exhibits various biological activities. Its structural similarity to other piperazine derivatives suggests potential pharmacological effects, including:
The synthesis of methyl 2-(piperazin-2-yl)acetate dihydrochloride typically involves several steps:
This multi-step synthesis allows for the production of high-purity compounds suitable for research and application .
Methyl 2-(piperazin-2-yl)acetate dihydrochloride has several applications:
Interaction studies involving methyl 2-(piperazin-2-yl)acetate dihydrochloride focus on its binding affinities and effects on biological targets. Notable findings include:
Methyl 2-(piperazin-2-yl)acetate dihydrochloride shares structural similarities with other piperazine derivatives. Here are some comparable compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
Methyl 1-(piperazin-1-yl)acetate hydrochloride | 196192-08-2 | Different piperazine position; potential antidepressant effects. |
Ethyl 2-(piperazin-1-yl)acetate dihydrochloride | 179689-65-7 | Ethyl group instead of methyl; variations in solubility and biological activity. |
Methyl 4-(piperazin-1-yl)butanoate hydrochloride | 394709-83-3 | Longer carbon chain; potential for different pharmacological profiles. |
Methyl 2-(piperazin-2-yl)acetate dihydrochloride is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct biological properties compared to other derivatives. Its dual hydrochloride form enhances its solubility and stability, making it particularly suitable for laboratory use .